6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex heterocyclic compound with significant interest in medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrazole ring, an isoxazole moiety, and a pyridine derivative, making it a potential candidate for various biological applications.
This compound is derived from the broader category of pyrazolo[3,4-b]pyridines and isoxazoles, which have been extensively studied for their pharmacological properties. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their potential in drug development and other applications .
6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be classified as:
The synthesis of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions that integrate various organic synthesis techniques.
The synthesis may involve:
The molecular structure of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be represented by its molecular formula and molecular weight of approximately 272.259 g/mol.
The compound features:
The reactivity of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid can be explored through various chemical reactions:
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and spectroscopic methods (NMR, IR) for structural confirmation.
The mechanism of action for compounds like 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid often involves interactions with specific biological targets:
The physical and chemical properties of 6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid are crucial for its application in research:
6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid has several scientific uses:
This compound exemplifies the intricate relationship between structure and function in medicinal chemistry and highlights the ongoing research into heterocyclic compounds for therapeutic applications.
The compound’s architecture comprises three defining structural features: (1) a 3-methylisoxazolo[5,4-b]pyridine core establishing planar rigidity, (2) a carboxylic acid at the 4-position enabling salt formation or metallodrug coordination, and (3) a 1-ethylpyrazol-3-yl substituent at the 6-position introducing torsional flexibility and additional hydrogen-bonding sites. The systematic name (6-(1-Ethylpyrazol-3-yl)-3-methyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid) follows IUPAC nomenclature rules where the parent isoxazolopyridine ring determines the base name, with the pyrazole moiety designated as a substituent [7]. This contrasts with simpler analogs like 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS 937691-36-6), which lacks the pyrazole extension and exhibits reduced molecular weight (206.2 g/mol vs. 272.26 g/mol) [2].
Table 1: Structural Comparison of Isoxazolopyridine Derivatives
Compound Name | CAS Registry | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 1170052-42-2 | C₁₃H₁₂N₄O₃ | 272.26 | 1-Ethylpyrazol-3-yl at C6 |
6-Ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 937691-36-6 | C₁₀H₁₀N₂O₃ | 206.20 | Ethyl at C6 |
5-Ethyl-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid | 1352496-56-0 | C₁₃H₁₆N₂O₃ | 248.28 | Ethyl at C5, Isopropyl at C6 |
The carboxylic acid group at C4 dominates the molecule’s physicochemical behavior, enabling salt formation and conjugation reactions. This positioning is sterically constrained by the ortho-fused isoxazole ring, potentially influencing its acid dissociation constant (pKₐ) compared to aliphatic carboxylic acids [7]. The 1-ethyl group on the pyrazole ring (vs. methyl or hydrogen) provides moderate lipophilicity, balancing the polar carboxylic acid to achieve calculated logP values of ~1.8–2.2—a range typically associated with favorable membrane permeability [3] [8].
This hybrid scaffold integrates three pharmacophoric elements with established bioactivity:
Table 2: Biological Targets of Related Heterocyclic Carboxylic Acids
Heterocyclic Scaffold | Reported Bioactivities | Role of Carboxylic Acid | Source Compound Analogs |
---|---|---|---|
Styrylquinoline-4-carboxylic acids | HIV integrase inhibition; Antifungal (Candida albicans MIC ≤ 8 μg/mL); Solvatochromic probes | Metal chelation; Hydrogen bonding to catalytic residues | [6] |
Pyrazolo[3,4-b]pyridine-4-carboxylic acids | Kinase inhibition; Fluorescent probes | Salt formation for solubility; Coordination to zinc fingers | [4] [8] |
Isoxazolo[5,4-b]pyridine-4-carboxylic acids | Fragment-based drug discovery (undisclosed targets) | Binding site anchoring; Prodrug derivatization site | [2] [3] |
Commercial availability data underscores research interest: 6-ethyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid commands prices of $480/5g and $807/10g [2], reflecting both synthetic complexity and perceived value in lead optimization. The 1-ethylpyrazole variant’s limited availability further highlights its status as an underexplored analog with higher complexity and potential for polypharmacology [3].
Three critical knowledge gaps impede the rational development of this hybrid scaffold:
Table 3: Priority Research Directions for Scaffold Optimization
Research Priority | Untested Analogs | Potential Impact | Current Evidence Gap |
---|---|---|---|
Pyrazole ring substitution | 4-Nitro, 4-amino, 4-cyano derivatives | Tunable electronic effects for target affinity modulation | No commercial or synthetic reports [3] |
Carboxylic acid isosteric replacement | Tetrazole, oxadiazolone variants | Enhanced bioavailability & altered metal chelation capacity | Success in quinoline scaffolds [6] |
Core ring modification | Isoxazole→1,2,4-oxadiazole; Pyridine→pyrimidine | Altered dipole moments & metabolic stability | Limited to [5,4-b] fusion topology [2] |
Synthetic accessibility remains a barrier: The Pfitzinger and Knoevenagel reactions used for related styrylquinolines [6] may not apply directly to this complex hybrid. Development of efficient routes (e.g., Pd-catalyzed coupling between haloisoxazolopyridines and pyrazoleboronic esters) could accelerate exploration. Without such advances, the scaffold’s promise as a fluorescent probe for cellular imaging or as a kinase inhibitor template will remain unrealized.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: